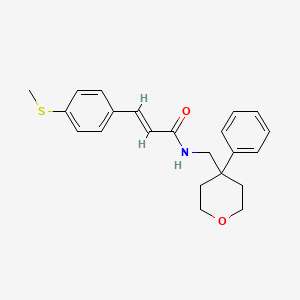

(E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

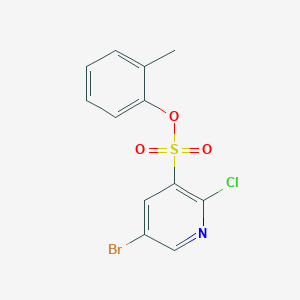

The compound “(E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide” is an organic compound containing a phenyl group, a tetrahydropyran ring, and an acrylamide moiety. The presence of these functional groups suggests that it could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a tetrahydropyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. It also contains phenyl groups, which are aromatic rings, and an acrylamide moiety, which consists of a carbon-carbon double bond adjacent to a carbonyl group .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would likely involve the functional groups present in its structure. For example, the double bond in the acrylamide moiety could undergo addition reactions, and the aromatic phenyl rings could undergo electrophilic aromatic substitution reactions .Scientific Research Applications

Controlled Radical Polymerization

One significant application is in the field of polymer science, where similar acrylamide compounds have been utilized in controlled radical polymerization processes. For example, homopolymers of a monosubstituted acrylamide having an amino acid moiety in the side chain were synthesized by reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for the production of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, showcasing the potential for designing advanced polymeric materials with precise structural characteristics (Mori, Sutoh, & Endo, 2005).

Synthesis and Cytotoxicity of Derivatives

In medicinal chemistry, derivatives of similar acrylamides have been synthesized and evaluated for their cytotoxic activities against cancer cells. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).

Liquid Crystalline Properties

Additionally, acrylamide derivatives have been studied for their liquid crystalline properties, which are crucial for applications in displays and optical devices. Research into mesogenic homologous series containing 1,3,5-trisubstituted pyrazolone derivatives has led to the synthesis of compounds exhibiting enantiotropic nematic and smectic A mesophases, offering insights into the design of materials with specific thermal and optical properties (Thaker, Solanki, Patel, & Patel, 2013).

Photostimulated Activation and Deactivation of Enzymes

Research has also explored the immobilization of enzymes in acrylamide copolymers containing photoisomerizable components, allowing for the photoswitchable activation and deactivation of enzymatic activities. This innovative approach has implications for the development of controllable biocatalytic systems and smart materials (Willner, Rubin, Shatzmiller, & Zor, 1993).

properties

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2S/c1-26-20-10-7-18(8-11-20)9-12-21(24)23-17-22(13-15-25-16-14-22)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,23,24)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWIMWBKRADJIX-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-(methylthio)phenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2954934.png)

![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954935.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2954938.png)

![3-(2-Methoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2954943.png)

![8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954951.png)

![1-(4-{4-[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2954953.png)

![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2954954.png)